Cas no 54398-66-2 ((2,4-DIMETHYLPHENYL)CYCLOPROPYLMETHYLAMINE)

(2,4-DIMETHYLPHENYL)CYCLOPROPYLMETHYLAMINE structure
54398-66-2 structure
Product Name:(2,4-DIMETHYLPHENYL)CYCLOPROPYLMETHYLAMINE
CAS No:54398-66-2
MF:C12H17N
MW:175.270083189011
CID:1588931
PubChem ID:4020533
Update Time:2025-10-31

(2,4-DIMETHYLPHENYL)CYCLOPROPYLMETHYLAMINE Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine, a-cyclopropyl-2,4-dimethyl-
    • (2,4-DIMETHYLPHENYL)CYCLOPROPYLMETHYLAMINE
    • Benzenemethanamine, α-cyclopropyl-2,4-dimethyl-
    • MFCD05191956
    • DTXSID101258190
    • cyclopropyl(2,4-dimethylphenyl)methanamine
    • N10917
    • 54398-66-2
    • alpha-Cyclopropyl-2,4-dimethylbenzenemethanamine
    • AKOS000248613
    • Inchi: 1S/C12H17N/c1-8-3-6-11(9(2)7-8)12(13)10-4-5-10/h3,6-7,10,12H,4-5,13H2,1-2H3
    • InChI Key: MTHDHHKEPLZOAB-UHFFFAOYSA-N
    • SMILES: NC(C1C=CC(C)=CC=1C)C1CC1

Computed Properties

  • Exact Mass: 175.136
  • Monoisotopic Mass: 175.136
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Density: 1.040±0.06 g/cm3(Predicted)
  • Boiling Point: 278.6±9.0 °C(Predicted)
  • pka: 9.63±0.10(Predicted)

(2,4-DIMETHYLPHENYL)CYCLOPROPYLMETHYLAMINE Pricemore >>

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Additional information on (2,4-DIMETHYLPHENYL)CYCLOPROPYLMETHYLAMINE

Recent Advances in the Study of (2,4-DIMETHYLPHENYL)CYCLOPROPYLMETHYLAMINE (CAS: 54398-66-2)

In recent years, (2,4-DIMETHYLPHENYL)CYCLOPROPYLMETHYLAMINE (CAS: 54398-66-2) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, characterized by a cyclopropylmethylamine moiety attached to a 2,4-dimethylphenyl group, has been the subject of various studies aimed at elucidating its pharmacological profile, mechanism of action, and potential use in drug development. This research briefing synthesizes the latest findings related to this compound, providing a comprehensive overview of its current status in scientific research.

Recent studies have focused on the synthesis and structural optimization of (2,4-DIMETHYLPHENYL)CYCLOPROPYLMETHYLAMINE to enhance its bioavailability and target specificity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that modifications to the cyclopropyl ring could significantly influence the compound's binding affinity to serotonin receptors, particularly the 5-HT2A subtype. This finding opens new avenues for the development of novel psychoactive therapeutics with reduced side effects. Additionally, computational modeling has been employed to predict the compound's interactions with other neurotransmitter systems, suggesting potential applications in treating mood disorders and neurodegenerative diseases.

Another critical area of research involves the metabolic stability and pharmacokinetics of (2,4-DIMETHYLPHENYL)CYCLOPROPYLMETHYLAMINE. A preclinical study conducted by researchers at the University of California, San Francisco, revealed that the compound exhibits moderate metabolic stability in human liver microsomes, with a half-life of approximately 2.5 hours. This data is crucial for determining appropriate dosing regimens in future clinical trials. Furthermore, the study identified several major metabolites, which could serve as biomarkers for monitoring the compound's in vivo activity.

The potential therapeutic applications of (2,4-DIMETHYLPHENYL)CYCLOPROPYLMETHYLAMINE extend beyond central nervous system disorders. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that the compound exhibits promising anti-inflammatory properties in vitro, inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest its potential utility in treating chronic inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease. However, further in vivo studies are required to validate these effects and assess the compound's safety profile.

Despite these promising developments, challenges remain in the clinical translation of (2,4-DIMETHYLPHENYL)CYCLOPROPYLMETHYLAMINE. Issues such as off-target effects, potential toxicity, and the need for improved formulation strategies must be addressed. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and advance the compound toward clinical trials. In summary, (2,4-DIMETHYLPHENYL)CYCLOPROPYLMETHYLAMINE represents a compelling candidate for further investigation, with the potential to contribute to the development of innovative therapies across multiple therapeutic areas.

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